molecular formula C8H5Cl3O2 B12009122 2,4-Dichlorophenyl chloroacetate CAS No. 15080-90-7

2,4-Dichlorophenyl chloroacetate

Cat. No.: B12009122
CAS No.: 15080-90-7
M. Wt: 239.5 g/mol
InChI Key: QOJOYPCBUONELI-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl chloroacetate is a chemical building block of interest in organic synthesis and herbicide research. This compound is structurally related to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) . 2,4-D is a synthetic auxin that functions as a systemic herbicide by inducing uncontrolled growth in broadleaf plants . As a synthetic intermediate, 2,4-Dichlorophenoxyacetic acid is manufactured from chloroacetic acid and 2,4-dichlorophenol . Consequently, this compound is positioned as a potential precursor or analog in the development of phenoxy-type herbicides and plant growth regulators . Researchers may utilize this compound to explore structure-activity relationships or to synthesize novel compounds for agricultural chemistry studies. It is supplied as a research-grade material and is strictly for laboratory use. Handling should adhere to strict safety protocols appropriate for organochlorine and acid chloride derivatives. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15080-90-7

Molecular Formula

C8H5Cl3O2

Molecular Weight

239.5 g/mol

IUPAC Name

(2,4-dichlorophenyl) 2-chloroacetate

InChI

InChI=1S/C8H5Cl3O2/c9-4-8(12)13-7-2-1-5(10)3-6(7)11/h1-3H,4H2

InChI Key

QOJOYPCBUONELI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=O)CCl

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways to 2,4-Dichlorophenyl Chloroacetate (B1199739)

The primary and most established route to synthesize 2,4-Dichlorophenyl chloroacetate involves the direct esterification of 2,4-Dichlorophenol (B122985).

The principal method for producing this compound is the Fischer-Speier esterification of 2,4-Dichlorophenol with Chloroacetic Acid. vaia.com In this reaction, the hydroxyl group of the phenol (B47542) attacks the carbonyl carbon of the carboxylic acid to form the ester and a molecule of water.

This process is typically performed by heating the two reactants. vaia.com Due to the reversible nature of esterification and the relatively low reactivity of phenols compared to aliphatic alcohols, the reaction requires a catalyst and often the removal of water to drive the equilibrium toward the product side. chemguide.co.uklibretexts.org

Various catalytic systems can be employed to facilitate the esterification process, enhancing reaction rates and yields.

Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a commonly used, traditional catalyst for this reaction. vaia.com It acts as both a catalyst and a dehydrating agent, protonating the carboxylic acid to increase its electrophilicity and sequestering the water produced during the reaction. vaia.comchemguide.co.uk

Solid-State Catalysts: Research into greener synthetic routes for related 2,4-D esters has explored the use of inorganic solid supports like silica, clays, and zeolites. rsc.org These materials can act as supports for the esterification, sometimes enabling the reaction to proceed under mild, solvent-free conditions, potentially enhanced by microwave irradiation. rsc.org

Organocatalysts: In related syntheses, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) have been shown to be highly effective, particularly in Steglich-type esterifications which use a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). organic-chemistry.orgrsc.org DMAP acts as a potent acyl transfer agent. organic-chemistry.org Patents for similar processes have also cited the use of catalysts like thiodiphenylamine in conjunction with DMAP. google.com

Catalyst SystemTypeRoleTypical Conditions
Sulfuric Acid (H₂SO₄) Mineral AcidAcid catalyst, Dehydrating agentHeating with reactants vaia.com
Inorganic Supports (Silica, Clays) Solid-StateHeterogeneous catalyst/supportMild conditions, often solvent-free rsc.org
DCC/DMAP Coupling Agent/OrganocatalystForms activated intermediateMild, neutral conditions organic-chemistry.orgrsc.org
Thiodiphenylamine/DMAP Organocatalyst SystemCatalyzes reaction in one-pot synthesisAlcoholic solvent google.com

Reaction Mechanism Elucidation for this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The process follows the general pathway of an acid-catalyzed nucleophilic acyl substitution.

The acid-catalyzed esterification (Fischer esterification) mechanism proceeds through several distinct, reversible steps. chemguide.co.ukmasterorganicchemistry.com

Protonation of the Carbonyl Group: The reaction initiates with the protonation of the carbonyl oxygen of chloroacetic acid by the acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com

Nucleophilic Attack: The weakly nucleophilic oxygen atom of the 2,4-Dichlorophenol's hydroxyl group attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, also known as an oxonium ion. masterorganicchemistry.comyoutube.com

Proton Transfer: A series of proton transfers occurs, which can be facilitated by the solvent or other molecules acting as a "proton shuttle". youtube.commasterorganicchemistry.com A proton is removed from the attacking hydroxyl group and another proton is added to one of the original carboxyl oxygen atoms. This converts one of the hydroxyl groups in the tetrahedral intermediate into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound. chemguide.co.ukmasterorganicchemistry.com

The nucleophilic character of 2,4-Dichlorophenol is relatively weak. The presence of two electron-withdrawing chlorine atoms on the aromatic ring reduces the electron density of the phenolic oxygen, diminishing its nucleophilicity compared to unsubstituted phenol. libretexts.org Consequently, activation of the chloroacetic acid via protonation is essential for the reaction to proceed at a reasonable rate. lumenlearning.com

The proton transfer steps are not typically direct intramolecular events but are mediated by the reaction medium. masterorganicchemistry.com In the presence of sulfuric acid and an alcohol (in this case, the phenol), solvent molecules or the bisulfate ion (HSO₄⁻) can act as intermediaries, accepting a proton from one site and delivering it to another, thereby facilitating the formation of the water leaving group. chemguide.co.uk

The primary role of a catalyst like sulfuric acid is to accelerate the reaction kinetics. It does so by lowering the activation energy of the rate-determining step, which is typically the nucleophilic attack of the phenol on the carboxylic acid. youtube.com By protonating the carbonyl oxygen, the catalyst makes the carbonyl carbon a much stronger electrophile, increasing the rate of attack by the weak phenol nucleophile. lumenlearning.com

In more advanced catalytic systems, such as the Steglich esterification using DCC and DMAP, the mechanism differs. DCC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the phenol, then reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species is then readily attacked by the phenol to form the final ester, with DMAP acting as an efficient acyl transfer catalyst. organic-chemistry.orgrsc.org This pathway avoids the need for strong acids and high temperatures.

Alternative or Related Synthetic Strategies Involving the 2,4-Dichlorophenyl Moiety

Reduction-Based Synthetic Routes to Related Chlorinated Intermediates

The reduction of functional groups attached to the 2,4-dichlorophenyl ring is a fundamental strategy for accessing a diverse range of chlorinated intermediates. These reduction reactions can target various groups, including nitro and carbonyl functionalities.

A significant industrial application of this strategy is the synthesis of 2,4-dichloroaniline, an important intermediate for dyes, pharmaceuticals, and pesticides. google.comethz.ch This is commonly achieved through the reduction of 2,4-dichloronitrobenzene. nih.gov Catalytic hydrogenation is a prevalent method, employing catalysts such as palladium, ruthenium, or nickel in the presence of hydrogen gas. google.com Another approach involves using p-chloronitrobenzene as a starting material, where the nitro group is first reduced to a hydroxylamine, followed by a simultaneous chlorination and reduction in hydrochloric acid. google.com

The selective reduction of a carbonyl group is another critical transformation. For instance, the reduction of an imine, such as N-(2,4-dimethylbenzylidene)-2,4-dichloroaniline, using sodium borohydride (B1222165) in ethanol (B145695) yields the corresponding secondary amine, N-(2,4-dimethylbenzyl)-2,4-dichloroaniline. prepchem.com This highlights the utility of selective reducing agents in creating more complex chlorinated molecules. The well-known Clemmensen and Wolff-Kishner reductions are also standard methods for the complete reduction of carbonyl groups to methylene (B1212753) groups. researchgate.net

Starting MaterialReagent(s)ProductApplication/Significance
2,4-DichloronitrobenzeneH₂, Palladium/Ruthenium/Nickel catalyst2,4-DichloroanilineIntermediate for dyes, pharmaceuticals, and pesticides. google.comgoogle.com
p-Chloronitrobenzene1. NH₄Cl (aq) 2. HCl2,4-DichloroanilineAlternative route with high selectivity. google.com
N-(2,4-dimethylbenzylidene)-2,4-dichloroanilineSodium borohydride, EthanolN-(2,4-dimethylbenzyl)-2,4-dichloroanilineSynthesis of complex amine intermediates. prepchem.com

Investigations of Phase Transfer Catalysis in Analogous Reactions

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases, typically an aqueous and an organic phase. youtube.comcrdeepjournal.orgslideshare.net This methodology is particularly advantageous for esterification and alkylation reactions involving phenoxides, offering benefits like milder reaction conditions, increased reaction rates, and higher yields. crdeepjournal.orgphasetransfer.commdpi.com

In reactions analogous to the formation of this compound, such as the esterification or alkylation of other substituted phenols, PTC has been extensively studied. crdeepjournal.orgresearchgate.net The process involves a phase transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride, which transports the phenoxide anion from the aqueous phase to the organic phase. pjsir.orgbiomedres.us Once in the organic phase, the "naked" anion is highly reactive and readily reacts with an alkylating or acylating agent. princeton.edu

The mechanism involves the catalyst (Q⁺X⁻) exchanging its anion for the phenoxide anion (ArO⁻) at the interface of the two phases. youtube.com This newly formed ion pair (Q⁺ArO⁻) is soluble in the organic phase and reacts with the electrophile (e.g., an alkyl halide, RX) to form the desired product (ArOR) and regenerate the catalyst. youtube.com

Research has focused on optimizing various parameters, including the choice of catalyst, solvent, and stirring speed, to maximize yield and selectivity. researchgate.netacs.org For instance, the hydrophobicity of the catalyst and the reactants can significantly influence the reaction rate. mdpi.com The use of PTC is a key strategy in industrial synthesis for producing a variety of ethers and esters, including those from water-sensitive reactants, by carefully controlling the reaction environment to minimize side reactions like hydrolysis. phasetransfer.com

Reaction TypePhenolReagentCatalyst ExampleSolvent SystemProduct Type
O-AlkylationPhenoln-Butyl bromideTetrabutylammonium bromideOrganic/AqueousPhenyl ether
O-Esterification4-HydroxybenzophenoneBenzyl chlorideTetrabutylammonium iodideDichloromethane/WaterBenzyl ester
NitrationPhenolNitric acidTetrabutylammonium bromide (TBAB)Organic/AqueousNitrophenol pjsir.org

Chemical Reactivity and Transformation Mechanisms

Hydrolysis Pathways and Kinetics of 2,4-Dichlorophenyl Chloroacetate (B1199739)

Hydrolysis of 2,4-Dichlorophenyl chloroacetate results in the cleavage of the ester bond, yielding 2,4-Dichlorophenol (B122985) and chloroacetic acid. The rate and mechanism of this transformation are significantly influenced by pH and temperature.

C₆H₃Cl₂OCOCH₂Cl + H₂O → C₆H₃Cl₂OH + ClCH₂COOH

In the presence of a base, the hydrolysis of this compound proceeds via a different mechanism, which is generally faster than the acid-catalyzed pathway. The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then expels the 2,4-dichlorophenoxide ion as the leaving group to form chloroacetic acid. The 2,4-dichlorophenoxide ion is subsequently protonated by water to yield 2,4-Dichlorophenol.

The alkaline hydrolysis of esters is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org Studies on analogous compounds, such as chloroacetamide herbicides, indicate that base-catalyzed hydrolysis often proceeds through a bimolecular nucleophilic substitution (SN2) reaction. researchgate.netnih.gov

Parameter Value Conditions Compound
Reaction OrderSecond-orderEqual moles of substrate and alkaliChloroacetic acid asianpubs.org
Activation Energy103 kJ mol⁻¹45-85 ºCChloroacetic acid asianpubs.org

The stability of this compound towards hydrolysis is influenced by the solvent system and other environmental factors. Polar protic solvents, such as water and alcohols, can facilitate hydrolysis by stabilizing the charged transition states and intermediates involved in both acid and base-catalyzed pathways. transformationtutoring.comlibretexts.org The pH of the aqueous environment is a critical factor, with hydrolysis rates being significantly faster in both acidic and basic conditions compared to neutral pH. researchgate.net Temperature also plays a crucial role, with higher temperatures generally leading to increased rates of hydrolysis.

Nucleophilic Substitution Reactions of the Chloroacetate Moiety

The chloroacetate portion of this compound contains a reactive C-Cl bond, making it susceptible to nucleophilic substitution reactions.

Nucleophilic substitution at the α-carbon of the chloroacetate group can theoretically proceed through either an SN1 or SN2 mechanism. However, given that the carbon is primary, an SN2 mechanism is strongly favored. transformationtutoring.commasterorganicchemistry.com SN2 reactions involve a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. transformationtutoring.comyoutube.com The reaction is bimolecular, with the rate depending on the concentrations of both the substrate and the nucleophile. transformationtutoring.comyoutube.com

An SN1 mechanism, which involves the formation of a carbocation intermediate, is unlikely for a primary halide unless there is significant resonance stabilization, which is not the case here. transformationtutoring.comlibretexts.orgmasterorganicchemistry.com SN1 reactions are favored for tertiary substrates and in polar protic solvents that can stabilize the carbocation intermediate. transformationtutoring.comlibretexts.org

Factor SN1 SN2
Substrate Tertiary > SecondaryMethyl > Primary > Secondary transformationtutoring.commasterorganicchemistry.com
Nucleophile Weak nucleophiles are sufficientStrong nucleophiles are preferred transformationtutoring.com
Solvent Polar protic transformationtutoring.comlibretexts.orgPolar aprotic transformationtutoring.comlibretexts.org
Mechanism Two-step (carbocation intermediate) transformationtutoring.commasterorganicchemistry.comOne-step (concerted) transformationtutoring.commasterorganicchemistry.com
Stereochemistry RacemizationInversion of configuration transformationtutoring.comyoutube.com

The chloroacetate moiety of this compound can react with a variety of nucleophiles. The reactivity depends on the nucleophilicity of the attacking species.

Alcohols (ROH): Alcohols can act as nucleophiles, leading to the formation of the corresponding α-alkoxy esters. These reactions are typically carried out under basic conditions to deprotonate the alcohol, forming a more potent alkoxide nucleophile (RO⁻).

Amines (RNH₂): Amines are generally good nucleophiles and can displace the chloride to form α-amino esters. The reactivity of the amine will depend on its basicity and steric hindrance.

Thiols (RSH): Thiols are excellent nucleophiles, often more so than their corresponding alcohols. They readily react with the chloroacetate moiety to form α-thioethers. Studies on related chloroacetanilides have shown that sulfur nucleophiles, such as the bisulfide ion (HS⁻) and thiosulfate (B1220275) (S₂O₃²⁻), are highly effective in displacing the chloride. nih.gov For instance, in the reaction of chloroacetanilides, sulfur-based nucleophiles were found to be more reactive than bromide or iodide ions. nih.gov

Oxidative and Reductive Transformation Pathways Pertinent to the Chloroacetate Structure

The chloroacetate moiety of this compound is susceptible to both oxidative and reductive transformations, which primarily target the carbon-chlorine bond and the acetate (B1210297) structure. These pathways are crucial in determining the environmental fate and degradation of the compound. Research into analogous compounds, particularly chloroacetic acids (CAAs), provides significant insight into these mechanisms.

Oxidative Transformation Pathways

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of aqueous recalcitrant organic pollutants, including the chloroacetate structure. nih.gov These processes typically involve the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can mineralize the organic compound. nih.gov

Studies on monochloroacetic acid (MCAA) and trichloroacetic acid (TCAA) demonstrate various oxidative degradation efficiencies. Processes such as ozonation (O₃), ultraviolet (UV) irradiation, and combined systems like O₃/UV and Titanium dioxide/UV (TiO₂/UV) have been systematically compared. tandfonline.comtandfonline.com

Key research findings indicate:

Ozonation alone is relatively inefficient for the degradation of chloroacetic acids. nih.govtandfonline.com For instance, one study observed only about 14% degradation of MCAA and 10.5% of TCAA after 60 minutes of treatment. tandfonline.com

UV irradiation is significantly more effective than ozonation. Direct photolysis can break the C-Cl bond. In one experiment, UV irradiation degraded approximately 91% of MCAA within 60 minutes. tandfonline.com

Combined AOPs often show synergistic effects. The combination of UV with O₃ or TiO₂ can enhance degradation rates. tandfonline.com The fiber-TiO₂/UV system has been identified as particularly effective, achieving 95% degradation of TCAA in 60 minutes. tandfonline.comtandfonline.com The photo-Fenton process combined with ozonation has also been shown to be a rapid method for CAA degradation. nih.gov

Mechanism of Oxidation : The primary mechanism involves the attack by hydroxyl radicals (•OH). nih.govnih.gov In the photocatalytic process using TiO₂, UV light excites the TiO₂, generating an electron-hole pair. The hole reacts with water or hydroxide ions to produce •OH radicals, which then attack the chloroacetate molecule. In UV-based processes, dissolved oxygen can contribute to the formation of •OH radicals, boosting dechlorination. nih.gov The degradation of TCAA, for example, can be initiated by excitation to its triplet state under UV, leading to the breaking of the C-Cl bond. nih.gov

Table 1: Comparative Degradation of Chloroacetic Acids (CAAs) by Various Oxidation Processes

Oxidation ProcessTarget CompoundDegradation EfficiencyTreatment Time (min)Reference
Ozonation (O₃)Monochloroacetic acid~14%60 tandfonline.com
Ozonation (O₃)Trichloroacetic acid~10.5%60 tandfonline.com
UV IrradiationMonochloroacetic acid~91%60 tandfonline.com
UV IrradiationTrichloroacetic acid~40%60 tandfonline.com
fiber-TiO₂/UVTrichloroacetic acid~95%60 tandfonline.com
Photo-Fenton + O₃Chloroacetic acidsFast Degradation90 nih.gov

Reductive Transformation Pathways

Reductive dechlorination is a key transformation pathway for organochlorine compounds, involving the cleavage of the carbon-chlorine bond by a reductant and the release of a chloride ion. wikipedia.org This process is fundamental to the natural attenuation and engineered remediation of chlorinated pollutants. youtube.com

For the chloroacetate structure, reductive pathways proceed via mechanisms that introduce electrons to the molecule, making the C-Cl bond unstable.

Key research findings indicate:

Sulfite (B76179)/UV Process : A notable reductive process involves the combination of sulfite (a source of hydrated electrons) and UV light. acs.org When monochloroacetic acid (MCAA) is treated with sulfite and UV light (253.7 nm), it undergoes rapid degradation. acs.org

Mechanism of Reduction : The degradation is driven by a reductive dechlorination mechanism induced by the hydrated electron (e⁻ₐq). acs.org The hydrated electron is a highly reactive species that reacts with halogenated aliphatic compounds via direct dissociative electron attachment, immediately breaking the carbon-halide bond and releasing a chloride ion. acs.org This process leads to complete dechlorination. acs.org The role of the hydrogen radical (H•) in this specific process is considered negligible. acs.org

Other Reductive Methods : While not specifically detailed for this compound, other general reductive dechlorination methods are relevant. These include the use of zero-valent metals like iron and biological processes. wikipedia.org Anaerobic microorganisms can utilize chlorinated compounds as electron acceptors in a process known as organochlorine respiration, leading to sequential dechlorination. wikipedia.orgyoutube.com Natural minerals such as magnetite have also been shown to stimulate the reductive dechlorination of certain chlorinated hydrocarbons by facilitating electron transfer between microorganisms. mdpi.com

Table 2: Reductive Dechlorination of Monochloroacetic Acid (MCAA)

ProcessKey ReagentsPrimary Reductive SpeciesMechanismOutcomeReference
Sulfite/UVSulfite (S(IV)), UV lightHydrated electron (e⁻ₐq)Reductive dechlorination via dissociative electron attachmentRapid degradation and complete dechlorination acs.org

Environmental Transformation and Degradation Pathways Chemical Perspectives

Hydrolytic Degradation Processes in Simulated Environmental Matrices

The primary chemical reaction initiating the breakdown of 2,4-Dichlorophenyl chloroacetate (B1199739) in aqueous environments is hydrolysis. This process involves the cleavage of the ester bond, a reaction heavily influenced by the pH of the surrounding medium.

Research indicates that the stability of 2,4-Dichlorophenyl chloroacetate is highly dependent on pH. In acidic to neutral aqueous solutions (pH 5–7), the compound is relatively stable, with a half-life exceeding 30 days. However, under alkaline conditions (pH > 9), its degradation is rapid, with a half-life of less than 24 hours. The principal products of this abiotic degradation are 2,4-dichlorophenol (B122985) and chloroacetic acid, formed through the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl group.

Table 1: Hydrolytic Degradation of this compound

pH ConditionStability (Half-life, t½)Primary Degradation Products
5 - 7> 30 daysStable
> 9< 24 hours2,4-Dichlorophenol, Chloroacetic acid

This table summarizes the pH-dependent hydrolytic stability of this compound based on available data.

Photolytic Degradation Mechanisms and Products

Photolytic degradation, the breakdown of a chemical by light, represents another potential pathway for the transformation of this compound in the environment. While direct photolysis studies on this specific compound are scarce, the photochemistry of related chlorinated aromatic compounds provides insight into its likely behavior.

The 2,4-Dichlorophenyl moiety is expected to be the primary chromophore, absorbing ultraviolet radiation from sunlight. This absorption can lead to the excitation of the molecule and subsequent chemical reactions. One probable pathway is the homolytic cleavage of the carbon-chlorine bonds on the aromatic ring, a common reaction for chlorinated aromatic compounds. nih.gov This would result in the formation of monochlorinated or dechlorinated phenyl chloroacetate radicals, which could then undergo further reactions to form various photoproducts.

Another potential photolytic pathway is the cleavage of the ester linkage, which would also yield 2,4-dichlorophenol and chloroacetic acid derivatives. Furthermore, the interaction with photochemically produced reactive species in natural waters, such as hydroxyl radicals, can contribute to the indirect photolysis of the compound. mdpi.com

Table 2: Potential Photolytic Degradation Products of this compound

Potential PhotoproductFormation Pathway
4-Chlorophenyl chloroacetateReductive dechlorination
2-Chlorophenyl chloroacetateReductive dechlorination
Phenyl chloroacetateComplete reductive dechlorination
2,4-DichlorophenolCleavage of the ester bond
Chloroacetic acidCleavage of the ester bond
Chlorinated hydroquinonesHydroxylation of the aromatic ring

This table presents potential photoproducts based on the known photochemistry of similar chlorinated aromatic esters.

Biotransformation Mechanisms by Defined Microbial Systems

The microbial breakdown of this compound is a critical process in its environmental detoxification. While specific studies on this compound are limited, the well-documented microbial degradation of its constituent parts, 2,4-dichlorophenol and chloroacetate, as well as related esters, allows for a detailed postulation of its biotransformation.

The initial step in the biotransformation of this compound is likely the enzymatic hydrolysis of the ester bond. This reaction would be catalyzed by esterases, a broad class of enzymes that are ubiquitous in microorganisms. nih.govnih.gov The hydrolysis would release 2,4-dichlorophenol and chloroacetic acid into the microbial cell.

The subsequent degradation of chloroacetic acid can proceed via a hydrolytic dehalogenase, which replaces the chlorine atom with a hydroxyl group to form glycolic acid. Glycolic acid is a common metabolite that can readily enter central metabolic pathways. nih.gov

The dechlorination of the aromatic ring of 2,4-dichlorophenol typically occurs after initial hydroxylation and ring cleavage, as detailed in the following section.

Once 2,4-dichlorophenol is formed, its aromatic ring becomes the target for microbial degradation. The pathway for the breakdown of 2,4-dichlorophenol is well-established in various bacteria. The process is initiated by a monooxygenase enzyme that hydroxylates the aromatic ring to form 3,5-dichlorocatechol.

This catechol intermediate is then susceptible to ring cleavage by dioxygenase enzymes. The most common pathway is ortho-cleavage, catalyzed by a catechol 1,2-dioxygenase, which breaks the bond between the two hydroxyl-bearing carbons to form 2,4-dichloro-cis,cis-muconic acid. This is followed by a series of enzymatic reactions involving a muconate cycloisomerase, a dienelactone hydrolase, and a maleylacetate (B1240894) reductase, which ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

The complete biotransformation of this compound through the postulated pathways would result in a series of chemical metabolites. The initial hydrolysis yields two primary metabolites, which are then further broken down.

Table 3: Characterization of Potential Chemical Metabolites from the Biotransformation of this compound

MetaboliteFormation PathwaySubsequent Fate
Primary Metabolites
2,4-DichlorophenolEnzymatic hydrolysis of the ester bondFurther degradation via hydroxylation and ring cleavage
Chloroacetic acidEnzymatic hydrolysis of the ester bondDechlorination to glycolic acid and entry into central metabolism
Secondary Metabolites
3,5-DichlorocatecholHydroxylation of 2,4-dichlorophenolAromatic ring cleavage
2,4-Dichloro-cis,cis-muconic acidOrtho-cleavage of 3,5-dichlorocatecholConversion to dienelactone
2-Chloro-4-carboxymethylenebut-2-en-4-olideCycloisomerization of dichloromuconic acidHydrolysis to chloromaleylacetate
ChloromaleylacetateHydrolysis of the dienelactoneReduction to maleylacetate and entry into the TCA cycle

This table outlines the expected sequence of metabolites based on established microbial degradation pathways for the primary breakdown products of this compound.

Spectroscopic and Theoretical Characterization for Research

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable tools for the detailed structural and electronic characterization of 2,4-Dichlorophenyl chloroacetate (B1199739).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical Shift Analysis and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. In the ¹H NMR spectrum of a related compound, 2',4'-dichloroacetophenone, distinct signals corresponding to the different protons are observed. The protons on the aromatic ring appear in the range of δ 7.32-7.59 ppm, while the methyl protons give a singlet at δ 2.635 ppm. chemicalbook.com For 1,2-dichloroethane, a simple molecule with a similar chloro-group, the protons appear as a singlet at δ 3.73 ppm. docbrown.info The ¹³C NMR spectrum provides information about the carbon skeleton. For 2,4-dichlorophenylacetic acid, the carboxylic acid carbon appears at δ 171.5 ppm, the methylene (B1212753) carbon at δ 38.5 ppm, and the aromatic carbons between δ 127.5 and 134.5 ppm. chemicalbook.com In a similar compound, (2,4-dichlorophenyl)methyl acetate (B1210297), the carbonyl carbon resonates at approximately 170 ppm, the methyl carbon at 20.5 ppm, and the aromatic carbons show distinct shifts due to the chloro substituents. spectrabase.com

Table 1: Indicative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for related structures

Atom 2',4'-Dichloroacetophenone (¹H NMR) 1,2-Dichloroethane (¹H NMR) 2,4-Dichlorophenylacetic acid (¹³C NMR) (2,4-dichlorophenyl)methyl acetate (¹³C NMR)
Aromatic H7.32-7.59---
CH₃2.635--20.5
CH₂Cl-3.7338.5-
C=O--171.5~170
Aromatic C--127.5-134.5-
Data is compiled from related structures to provide an indicative reference.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule. In the FTIR spectrum of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), a characteristic peak for the C=O stretching of the carboxyl group is observed around 1732 cm⁻¹. researchgate.net The antisymmetric and symmetric vibrations of the C-O-C ether linkage appear at approximately 1311 and 1089 cm⁻¹, respectively. researchgate.net For ethyl chloroacetate, the carbonyl (C=O) stretching vibration is seen at a sharp band around 1749 cm⁻¹. researchgate.net Raman spectroscopy provides complementary information. The Raman spectra of phenoxyacetic acid and its chloro-substituted derivatives have been analyzed to understand the effect of chlorine substitution on the vibrational modes. nih.govchemicalbook.com

Table 2: Key Vibrational Frequencies (cm⁻¹) for Functional Groups in Related Compounds

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Compound
C=O (Carboxyl)Stretching17322,4-Dichlorophenoxyacetic acid researchgate.net
C-O-CAntisymmetric Stretching13112,4-Dichlorophenoxyacetic acid researchgate.net
C-O-CSymmetric Stretching10892,4-Dichlorophenoxyacetic acid researchgate.net
C=O (Ester)Stretching1749Ethyl chloroacetate researchgate.net

Mass Spectrometry (MS): Fragmentation Pathways and Exact Mass Determination

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elucidating the fragmentation patterns of a compound. The exact mass of a related molecule, 2,4'-dichloroacetanilide, has been determined to be 202.9904692 Da. nih.gov The fragmentation of molecules containing chlorine atoms is characterized by the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in characteristic M, M+2, and M+4 peaks for molecules with two chlorine atoms. docbrown.info For instance, in the mass spectrum of 2,4-dichlorophenol (B122985), the molecular ion peak is observed at m/z 162. nist.gov The fragmentation of 2,4-dichlorophenylacetic acid shows a base peak corresponding to the loss of the carboxylic acid group. nist.gov A common fragmentation pathway for esters involves the loss of the alkoxy group.

Table 3: Major Fragment Ions in the Mass Spectra of Related Dichlorinated Compounds

m/z Proposed Fragment Significance
[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion clusterConfirms the presence of two chlorine atoms.
[M-Cl]⁺Loss of a chlorine atomA common fragmentation pathway.
[M-COOR]⁺Loss of the ester groupCharacteristic of esters.
C₆H₃Cl₂⁺Dichlorophenyl cationA stable fragment from the aromatic ring.

Quantum Chemical and Computational Studies

Theoretical calculations provide valuable insights into the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and to optimize the molecular geometry of compounds. researchgate.netsci-hub.se DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G++(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. kbhgroup.in These calculations are crucial for understanding the three-dimensional structure of 2,4-Dichlorophenyl chloroacetate and how its geometry influences its properties and reactivity. karazin.ua The optimized geometry provides a foundation for further computational analyses, such as vibrational frequency calculations and frontier molecular orbital analysis. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. aimspress.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. aimspress.comnih.gov DFT calculations can be used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.govresearchgate.net This analysis helps in understanding the sites within the this compound molecule that are most likely to be involved in chemical reactions.

Table 4: Representative HOMO-LUMO Energy Gaps for Related Aromatic Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Computational Method
2-chloro-6-fluorobenzoic acid---DFT/B3LYP/6-311+G nih.gov
3,4-dichlorobenzoic acid---DFT/B3LYP/6-311+G nih.gov
Temozolomide (in gas phase)--4.40DFT/B3LYP/6-311G(d) aimspress.com
Temozolomide (in DMSO)--4.30DFT/B3LYP/6-311G(d) aimspress.com
Note: Specific values for this compound would require dedicated calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "natural" Lewis-like description of the electronic structure of a molecule. This analysis allows for the investigation of charge transfer and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

The most significant of these interactions involve the lone pairs of the ester oxygen atoms and the π* antibonding orbitals of the carbonyl group (C=O) and the aromatic ring. For instance, the delocalization of a lone pair from the ether-like oxygen (O-C=O) into the π* orbital of the carbonyl group is a classic resonance effect that strengthens the C-O bond and influences the reactivity of the carbonyl carbon. Similarly, lone pairs on the chlorine atoms can interact with the π* orbitals of the phenyl ring, affecting the electron density distribution within the ring.

Table 1: Theoretical NBO Analysis of Key Intramolecular Interactions in a Model Phenyl Chloroacetate System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O1)π(C=O)~40-60Resonance stabilization
LP (O2)σ(C-Cl)~2-5Hyperconjugation
LP (Cl)π(C-C)aromatic~1-3Ring deactivation
π (C=C)aromaticπ(C=O)~5-10Conjugative interaction

Note: The values in this table are illustrative and based on computational studies of structurally similar compounds. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would highlight several key features. The most negative potential (red region) is expected to be localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This indicates that this site is the most likely to be attacked by an electrophile.

Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms and, significantly, the carbonyl carbon atom. The carbonyl carbon is rendered electrophilic due to the electron-withdrawing effects of the two adjacent oxygen atoms. The hydrogen atoms of the chloroacetate group and the phenyl ring will also exhibit some degree of positive potential. The chlorine atoms, despite their electronegativity, can exhibit a dual nature. While they draw electron density from the ring, their lone pairs can also contribute to the local electronic environment.

The MEP surface provides a qualitative prediction of reactivity. For example, in a hydrolysis reaction, the nucleophilic attack of a water molecule would be directed towards the electron-deficient carbonyl carbon.

Table 2: Predicted Electrostatic Potential Ranges on the MEP Surface of this compound

Molecular RegionPredicted Electrostatic Potential Range (arbitrary units)Implication
Carbonyl Oxygen-0.05 to -0.03High nucleophilicity, site for electrophilic attack
Carbonyl Carbon+0.04 to +0.06High electrophilicity, site for nucleophilic attack
Phenyl Ring (π-system)-0.02 to +0.01Moderate nucleophilicity, potential for π-stacking
Chlorine Atoms-0.01 to +0.01Weakly nucleophilic/electrophilic character
Chloroacetate Hydrogens+0.02 to +0.04Moderate electrophilicity

Note: These values are qualitative predictions based on the principles of MEP analysis and data from similar molecules.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition states. For this compound, a key reaction of interest is its hydrolysis, which leads to the formation of 2,4-dichlorophenol and chloroacetic acid. This reaction can be modeled using quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface.

The hydrolysis of esters can proceed through different mechanisms, often involving nucleophilic attack on the carbonyl carbon. A plausible pathway for the hydrolysis of this compound involves the following steps:

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton may be transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Leaving Group Departure: The C-O bond to the 2,4-dichlorophenoxy group cleaves, and the 2,4-dichlorophenoxide ion departs.

Protonation: The 2,4-dichlorophenoxide ion is subsequently protonated to yield 2,4-dichlorophenol.

Transition state theory is employed to locate the highest energy point along the reaction coordinate for each elementary step. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For the nucleophilic attack step, the transition state would feature a partially formed bond between the water oxygen and the carbonyl carbon, and a partially broken π-bond of the carbonyl group.

The activation energy (Ea) for the reaction is the energy difference between the reactants and the transition state. Computational studies on the hydrolysis of the related compound, 2,4-dichlorophenoxyacetic acid, have shown activation barriers in the range of 20-40 kcal/mol, depending on the specific mechanism and computational level. researchgate.netresearchgate.net Similar activation energies can be anticipated for the rate-determining step in the hydrolysis of this compound.

Another potential reaction for this compound is the Fries rearrangement, where the chloroacetyl group migrates from the oxygen atom to the aromatic ring upon treatment with a Lewis acid. Modeling this reaction would involve characterizing the transition state for the intramolecular electrophilic aromatic substitution.

Table 3: Hypothetical Transition State Parameters for the Rate-Determining Step of this compound Hydrolysis

ParameterPredicted Value/Description
Activation Energy (Ea)20 - 35 kcal/mol
Transition State GeometryTetrahedral-like carbon at the carbonyl center with elongated C-O bonds.
Key Vibrational FrequencyImaginary frequency corresponding to the C-O bond cleavage.

Note: These are estimated values based on computational studies of analogous reactions and serve as a basis for further experimental and theoretical investigation.

Applications in Chemical Synthesis Research

As a Precursor in the Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is a phenoxy family herbicide manufactured primarily from 2,4-dichlorophenol (B122985) and chloroacetic acid. mt.govwikipedia.org The reaction involves the etherification of 2,4-dichlorophenol, typically with a salt of chloroacetic acid under basic conditions. cdc.govwipo.int In this context, 2,4-Dichlorophenyl chloroacetate (B1199739) represents the direct esterification product of these two key reactants. While the main industrial synthesis proceeds directly to the sodium salt of 2,4-D, the formation and subsequent hydrolysis or rearrangement of 2,4-Dichlorophenyl chloroacetate is a conceptually related pathway and a potential intermediate in certain synthetic designs.

Research into the synthesis of 2,4-D has focused on improving reaction efficiency, increasing yields, and enhancing product purity. Traditional methods can suffer from incomplete conversion and the formation of by-products. google.com To address these issues, several optimization strategies have been developed.

One approach involves using a chloroacetate ester, such as methyl chloroacetate, instead of chloroacetic acid. This is followed by hydrolysis to yield the final 2,4-D acid. This method can help control the reaction and improve the conversion rate. google.com Another strategy focuses on the use of catalysts to improve selectivity and yield. For instance, a process utilizing a Na₂O/SiO₂ catalyst during the condensation of sodium 2,4-dichlorophenoxide and sodium chloroacetate has been shown to improve the conversion rate, increase yield, and reduce side reactions. wipo.int This catalytic approach helps overcome solvation effects and allows for the recycling of both starting materials and the catalyst. wipo.int In an alternative route involving the chlorination of phenoxyacetic acid, the use of an iron phthalocyanine (B1677752) (FePC) catalyst has been demonstrated to produce high-quality 2,4-D with high yield and purity. google.com

A patented method describes the condensation of 2,4-dichlorophenol with a haloacetate ester under the synergistic action of an anhydrous carbonate weak base and a catalyst. This "one-pot" method, followed by direct hydrolysis and acidification, achieves a product yield of over 97% and an active ingredient content of over 98%. google.com The use of a weak base effectively inhibits the hydrolysis of the chloroacetate ester, thereby improving the condensation conversion rate and reducing the content of unreacted free phenol (B47542). google.com

Table 1: Optimization Strategies in 2,4-D Synthesis

Strategy Key Reagents/Catalysts Reported Advantage Reference
Catalytic Condensation Na₂O/SiO₂ Improved conversion rate and yield; reduced side reactions. wipo.int
Catalytic Chlorination Iron Phthalocyanine (FePC) High product quality, yield, and purity. google.com
One-Pot Synthesis Chloroacetate Ester, Anhydrous Carbonate, Catalyst Yield >97%; reduces free phenol content; solvent-free process. google.com
Alternative Acid Catalyst Methanesulfonic Acid An environmentally friendlier alternative to traditional Lewis acids. organic-chemistry.org

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally benign processes for 2,4-D production. A key goal is to minimize waste, avoid hazardous solvents, and improve energy efficiency.

Process intensification is exemplified by the development of a "one-pot" synthesis method. This approach combines condensation, hydrolysis, and acidification into a single process without the use of aqueous solvents, which dramatically reduces wastewater generation and simplifies the production workflow. google.com The reported method, using a weak anhydrous carbonate base and a catalyst, not only achieves a high yield but also significantly lowers the environmental risk associated with traditional multi-step, solvent-heavy processes. google.com

Further green chemistry research has explored the use of alternative catalysts that are less corrosive and toxic than traditional Lewis acids like aluminum chloride. Methanesulfonic acid has been investigated as an effective and more environmentally friendly acid catalyst for related reactions like the Fries rearrangement. organic-chemistry.org The development of solid acid catalysts, such as heteropoly acids supported on silica, also represents a move towards greener chemistry, as these catalysts are often reusable and easier to separate from the reaction mixture. sigmaaldrich.com

Role in the Synthesis of Novel Agrochemical Intermediates

The 2,4-dichlorophenyl structural unit is a key component in a variety of modern agrochemicals beyond 2,4-D. While direct synthesis from this compound is not always the primary route, its structure represents a valuable synthon for creating these more complex molecules. The chloroacetate portion provides a reactive handle that can be modified to build different side chains.

A notable example is the synthesis of the fungicide tetraconazole. A key intermediate for this compound is 2,4-dichlorophenyl acetaldehyde. google.com Research has shown that this intermediate can be synthesized from 2,4-dichlorobenzaldehyde. One improved method replaces the traditionally used ethyl chloroacetate with ethyl acetoacetate (B1235776) to avoid side reactions involving the chlorine atom, thereby increasing the final product's yield and purity. google.com This highlights the importance of chloroacetyl-type chemistry in building crucial agrochemical intermediates. The structure of this compound makes it a potential starting point for accessing such intermediates through chemical transformations of the ester and chloro- a-carbon.

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The 2,4-dichlorophenyl group is a common feature in many pharmaceutically active compounds, valued for its specific electronic and steric properties that can enhance binding to biological targets. nih.gov this compound serves as a potential precursor for a variety of these important intermediates.

One significant application is in the synthesis of antifungal agents. For example, (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695) is a vital chiral intermediate for the synthesis of Luliconazole, a broad-spectrum antifungal drug. researchgate.net This intermediate is typically produced via the reduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone. researchgate.netresearchgate.net

Furthermore, the 2,4-dichlorophenyl moiety is integral to compounds targeting other diseases. The compound 2,4-dichlorophenylcyanoxime was synthesized from 2,4-dichlorophenylacetonitrile (B1664011) and identified as a powerful inhibitor of human carbonyl reductase, an enzyme implicated in resistance to certain cancer chemotherapies. boisestate.edu In a different therapeutic area, a pyrazole (B372694) derivative, 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, has been discovered as a potential inverse agonist for the peripheral cannabinoid-1 receptor, with applications in treating obesity. nih.gov

The Fries rearrangement offers a powerful tool for converting phenolic esters like this compound into hydroxy aryl ketones, which are valuable pharmaceutical building blocks. wikipedia.orgthermofisher.com The rearrangement of phenylchloroacetate to produce 2-chloro-1-(2-hydroxyphenyl)ethanone (B1610479) has been demonstrated using eco-friendly catalysts. universalprint.org Applying this reaction to this compound could yield ortho- and para-hydroxy chloroacetylated dichlorophenols, providing access to a range of complex phenolic intermediates for drug discovery.

Table 2: Examples of Pharmaceutical Intermediates and Compounds with the 2,4-Dichlorophenyl Moiety

Compound/Intermediate Therapeutic Area/Application Reference
(S)-2-chloro-1-(2,4-dichlorophenyl) ethanol Chiral intermediate for Luliconazole (antifungal) researchgate.net
2,4-dichlorophenylcyanoxime Carbonyl reductase inhibitor (potential in chemotherapy) boisestate.edu
1-(2,4-dichlorophenyl)-pyrazole derivative Cannabinoid-1 receptor inverse agonist (potential anti-obesity) nih.gov
Hydroxy aryl ketones (via Fries Rearrangement) Versatile pharmaceutical intermediates sigmaaldrich.comuniversalprint.org

Design and Synthesis of New Derivatives and Analogs for Structure-Activity Relationship Studies

This compound is an ideal scaffold for generating libraries of new molecules for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal and agricultural chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

The core structure of this compound offers several points for modification:

The Phenyl Ring: The positions of the chlorine atoms can be altered, or they can be replaced with other substituents (e.g., fluorine, methyl, methoxy (B1213986) groups) to probe the electronic and steric requirements for activity.

The Ester Linkage: The ester can be hydrolyzed to the corresponding acid or alcohol, or converted into amides, hydrazones, or other functional groups to explore the importance of the linker.

The Chloroacetyl Group: The terminal chlorine atom is a reactive site that can be displaced by various nucleophiles (amines, thiols, azides) to attach a wide range of different chemical fragments.

Research on related structures demonstrates this principle. For example, a series of new acyl and imido derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid were synthesized to investigate their anti-inflammatory effects and establish relationships between their chemical structure and pharmacological activity. nih.govnih.gov Similarly, SAR studies on 7-chloroquinoline (B30040) derivatives, where various arylhydrazone moieties were introduced, were conducted to develop new antifungal agents. researchgate.net These studies provide a blueprint for how this compound could be used as a starting point to design and synthesize novel compounds with tailored biological activities.

Q & A

Q. What are the optimal synthetic routes for 2,4-dichlorophenyl chloroacetate, and how can purity be maximized during synthesis?

The synthesis of aryl chloroacetates typically involves esterification of chloroacetyl chloride with substituted phenols. For this compound, a modified Schotten-Baumann reaction under anhydrous conditions (e.g., using dichloromethane as solvent and triethylamine as a base) is recommended. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.6 in 7:3 hexane:ethyl acetate) .

Q. Which analytical methods are most reliable for quantifying this compound in environmental samples?

Gas chromatography with electron capture detection (GC-ECD) is highly sensitive for chlorinated compounds. Use a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 280°C at 10°C/min). For aqueous matrices, liquid-liquid extraction with dichloromethane (EPA Method 515.1) improves recovery rates (>85%). Confirm identity via GC-MS (m/z peaks at 222 [M+] and 187 [M-Cl]+) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Hydrolysis studies show the compound is stable at pH 5–7 (t1/2 > 30 days) but degrades rapidly under alkaline conditions (pH > 9, t1/2 < 24 hours). Degradation products include 2,4-dichlorophenol and chloroacetic acid, identified via LC-QTOF-MS. Store solutions in amber vials at 4°C to minimize photolytic decomposition .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound in soil, and how do microbial communities affect its persistence?

Aerobic soil studies reveal hydrolysis as the primary pathway, followed by microbial oxidation of the dichlorophenyl moiety. Pseudomonas spp. accelerate degradation via dehalogenase activity, reducing t1/2 from 60 days (sterile soil) to 15 days. Metabolites like 2,4-dichlorophenol (toxic) and CO2 are quantified using isotope-labeled (14C) assays .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) show the chloroacetate group’s electrophilicity (Fukui indices: f⁻ = 0.45 at carbonyl carbon) drives reactivity with amines/thiols. Solvent effects (e.g., acetone vs. water) alter activation energy by 15–20 kcal/mol, validated experimentally via kinetic studies .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in LC50 values (e.g., 48-h Daphnia magna: 2.1–5.6 mg/L) arise from variations in test conditions (pH, dissolved organic carbon). Standardize assays per OECD guidelines (Test No. 202) and control water hardness (50–100 mg/L CaCO3). Cross-validate results using in silico QSAR models (ECOSAR v2.0) .

Q. How does this compound interact with co-occurring pesticides in mixtures, and what are the implications for ecotoxicological risk assessment?

Synergistic effects are observed with organophosphates (e.g., chlorfenvinphos) in algal toxicity assays (72-h IC50 reduced by 30%). Use concentration addition models (CA) or independent action (IA) frameworks to predict mixture toxicity. Prioritize metabolites via high-resolution mass spectrometry (HRMS) .

Methodological Tables

Q. Table 1. Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Reference
Molecular Weight239.05 g/molCalculated
Boiling Point285–290°C (est.)Analogy to
Log Kow (log P)3.8 ± 0.2EPI Suite
Water Solubility12 mg/L (25°C)OECD 105

Q. Table 2. GC-ECD Analytical Conditions

ParameterSpecificationSource
ColumnDB-5MS (30 m × 0.25 mm × 0.25 µm)
Detector Temperature300°C
Injection Volume1 µL (splitless mode)EPA Method 515.1
LOD/LOQ0.1 µg/L / 0.3 µg/L

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.